N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
CAS No.:
Cat. No.: VC14788758
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O4S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)sulfonylethyl]-4-(pyrimidin-2-ylamino)benzamide |
| Standard InChI | InChI=1S/C20H20N4O4S/c1-28-17-7-9-18(10-8-17)29(26,27)14-13-21-19(25)15-3-5-16(6-4-15)24-20-22-11-2-12-23-20/h2-12H,13-14H2,1H3,(H,21,25)(H,22,23,24) |
| Standard InChI Key | YPONUMBVRBVFFX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Introduction
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is a synthetic compound belonging to the benzamide class. It features a unique molecular structure that includes a pyrimidine ring and a sulfonyl group, making it a promising candidate for various biological applications, particularly in medicinal chemistry.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials such as benzamide derivatives and sulfonyl chlorides.
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Coupling Reactions: The pyrimidine ring is attached to the benzamide core through a coupling reaction.
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Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride.
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Purification: The final product is purified using techniques like column chromatography.
Biological Applications
This compound has been studied for its potential as an anticancer agent. Biological assays indicate significant cytotoxicity against various cancer cell lines, suggesting its role in disrupting specific cellular pathways. Further research is needed to fully explore its efficacy and safety profiles in preclinical and clinical settings.
Biological Activity:
| Activity | Description |
|---|---|
| Anticancer Potential | Shows cytotoxicity against cancer cell lines |
| Mechanism of Action | Involves disruption of cellular pathways |
Research Findings and Future Directions
Research on N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide highlights its potential in medicinal chemistry, particularly in cancer treatment. Ongoing studies aim to elucidate its mechanisms of action and evaluate its safety and efficacy in more comprehensive clinical trials.
Future Research Directions:
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Mechanism of Action: Detailed studies on how the compound interacts with cellular targets.
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Clinical Trials: Evaluation of its safety and efficacy in human subjects.
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Derivative Synthesis: Development of analogs with improved properties.
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